molecular formula C25H22O10 B13402932 (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Cat. No.: B13402932
M. Wt: 482.4 g/mol
InChI Key: JEBZICJXOLWKGO-HKTJVKLFSA-N
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Description

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple hydroxyl groups and a benzodioxin ring, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one typically involves multi-step organic reactions. These steps often include the formation of the benzodioxin ring and the subsequent attachment of hydroxyl groups. Common reagents used in these reactions include various oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for treating oxidative stress-related conditions, while its anti-inflammatory effects are explored for managing inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, allowing the compound to modulate various biochemical pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Catechin: Another polyphenolic compound with antioxidant and anti-inflammatory effects.

    Epicatechin: A flavonoid with similar structure and biological activities.

Uniqueness

What sets (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one apart is its unique combination of hydroxyl groups and benzodioxin ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H22O10/c26-9-13-5-11(1-3-15(13)29)24-20(10-27)33-17-4-2-12(6-18(17)34-24)25-23(32)22(31)21-16(30)7-14(28)8-19(21)35-25/h1-8,20,23-30,32H,9-10H2/t20-,23+,24-,25-/m1/s1

InChI Key

JEBZICJXOLWKGO-HKTJVKLFSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)CO)O

Canonical SMILES

C1=CC(=C(C=C1C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)CO)O

Origin of Product

United States

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